An In-depth Technical Guide to the Physicochemical Properties of Thiabendazole Hypophosphite
An In-depth Technical Guide to the Physicochemical Properties of Thiabendazole Hypophosphite
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiabendazole (B1682256), a benzimidazole (B57391) derivative, is a well-established anthelmintic and fungicide. Its utility is sometimes enhanced by forming salts, such as Thiabendazole hypophosphite, to modify its physicochemical properties. This technical guide provides a comprehensive overview of the known physicochemical characteristics of Thiabendazole hypophosphite. Due to the limited availability of specific experimental data for this salt, this guide also includes extensive data for the parent compound, Thiabendazole, and details general experimental protocols for the determination of key physicochemical parameters. Furthermore, it outlines the established mechanisms of action of Thiabendazole, which are fundamental to its biological activity.
Physicochemical Properties
The physicochemical properties of an active pharmaceutical ingredient (API) are critical for formulation development, as they influence solubility, dissolution rate, bioavailability, and stability. While comprehensive data for Thiabendazole hypophosphite is not extensively published, the following tables summarize the available information for the salt and its parent compound, Thiabendazole.
General Properties
| Property | Thiabendazole Hypophosphite | Thiabendazole | Source(s) |
| Chemical Name | 4-(1H-benzimidazol-2-yl)-1,3-thiazole;phosphinic acid | 4-(1H-benzimidazol-2-yl)-1,3-thiazole | [1] |
| CAS Number | 28558-32-9 | 148-79-8 | [1] |
| Molecular Formula | C₁₀H₈N₃O₂PS | C₁₀H₇N₃S | [1][2] |
| Molecular Weight | 265.23 g/mol | 201.25 g/mol | [1][2] |
| Appearance | Amber liquid (formulation) | White or cream-colored odorless, tasteless powder | [3] |
Physicochemical Data
| Property | Thiabendazole Hypophosphite | Thiabendazole | Source(s) |
| Melting Point | Not available | 298–301 °C | [4] |
| Density | 1.103 g/cm³ at 25 °C (liquid formulation) | Not available | [3] |
| pKa | Not available | 4.64 | [5] |
| logP | Not available | 2.47 | [5] |
| Water Solubility | Not available | Low solubility at neutral pH, increases in dilute acid. Maximum solubility of 1.5% at pH 2.5. | [4][6] |
Experimental Protocols
Synthesis of Thiabendazole Hypophosphite (Representative Protocol)
The synthesis of Thiabendazole hypophosphite involves a two-step process: the synthesis of Thiabendazole, followed by its reaction with hypophosphorous acid to form the salt.
Step 1: Synthesis of Thiabendazole
Several methods for the synthesis of Thiabendazole have been reported. A common method involves the condensation of o-phenylenediamine (B120857) with 4-thiazolecarboxamide in the presence of a dehydrating agent like polyphosphoric acid.[4]
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Materials: o-phenylenediamine, 4-thiazolecarboxamide, polyphosphoric acid.
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Procedure:
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A mixture of o-phenylenediamine and 4-thiazolecarboxamide is added to polyphosphoric acid.
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The reaction mixture is heated at elevated temperatures (e.g., 250 °C) for several hours.[7]
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The mixture is then cooled and poured into water to precipitate the crude Thiabendazole.
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The crude product is collected by filtration, washed, and can be further purified by recrystallization.
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Step 2: Formation of Thiabendazole Hypophosphite Salt
The formation of the hypophosphite salt is an acid-base reaction.
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Materials: Thiabendazole, hypophosphorous acid, suitable solvent (e.g., ethanol).
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Procedure:
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Dissolve Thiabendazole in a suitable solvent, such as ethanol, with gentle heating if necessary.
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Add a stoichiometric amount of hypophosphorous acid to the solution.
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Stir the mixture at room temperature to allow for salt formation.
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The Thiabendazole hypophosphite salt can be isolated by evaporation of the solvent or by precipitation followed by filtration.
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The resulting solid can be dried under vacuum.
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Determination of Melting Point
The melting point is determined using a capillary melting point apparatus.
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Procedure:
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A small amount of the dried, powdered sample is packed into a capillary tube.
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The capillary tube is placed in a melting point apparatus.
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The sample is heated at a controlled rate.
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The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting range.
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Determination of Solubility
A standard shake-flask method is used to determine aqueous solubility.
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Procedure:
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An excess amount of the compound is added to a known volume of water (or buffer of a specific pH).
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The mixture is agitated at a constant temperature for a sufficient time to reach equilibrium (e.g., 24-48 hours).
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The suspension is then filtered to remove the undissolved solid.
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The concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[8]
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Determination of pKa
Potentiometric titration is a common method for pKa determination.
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Procedure:
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A known concentration of the compound is dissolved in a suitable solvent (often a water-miscible co-solvent for poorly soluble compounds).
-
The solution is titrated with a standardized solution of a strong acid or base.
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The pH of the solution is monitored throughout the titration using a calibrated pH meter.
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The pKa is determined from the inflection point of the resulting titration curve.
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Determination of logP (Octanol-Water Partition Coefficient)
The shake-flask method followed by HPLC analysis is a standard procedure.
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Procedure:
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A known amount of the compound is dissolved in a mixture of n-octanol and water (or a buffer of a specific pH, typically 7.4) that have been pre-saturated with each other.
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The mixture is shaken vigorously to allow for partitioning of the compound between the two phases and then allowed to separate.
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The concentration of the compound in both the n-octanol and aqueous phases is determined by HPLC.
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The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
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Mechanism of Action and Signaling Pathways
The biological activity of Thiabendazole hypophosphite is attributed to the Thiabendazole moiety. Its primary mechanisms of action are the disruption of microtubule formation and the inhibition of mitochondrial respiration in target organisms, primarily fungi and helminths.
Inhibition of Tubulin Polymerization
Thiabendazole binds to β-tubulin, a subunit of microtubules. This binding prevents the polymerization of tubulin dimers into microtubules, which are essential for cell division, intracellular transport, and the maintenance of cell structure.[9]
Caption: Thiabendazole's inhibition of microtubule assembly.
Inhibition of Fumarate (B1241708) Reductase
In helminths, Thiabendazole inhibits the mitochondrial enzyme fumarate reductase. This enzyme is crucial for anaerobic respiration, a key energy-generating pathway in many parasitic worms. Its inhibition leads to a depletion of cellular energy.
Caption: Inhibition of fumarate reductase by Thiabendazole.
Developmental Toxicity and Associated Signaling Pathways
Studies in zebrafish have indicated that Thiabendazole can induce developmental toxicity. This has been linked to the alteration of the PI3K/Akt and MAPK signaling pathways, which are critical for normal organogenesis. Exposure to Thiabendazole can lead to increased apoptosis and oxidative stress.
Caption: Thiabendazole's impact on developmental signaling pathways.
Conclusion
Thiabendazole hypophosphite is a salt of the widely used antifungal and anthelmintic agent, Thiabendazole. While specific, detailed physicochemical data and experimental protocols for the hypophosphite salt are limited in publicly available literature, this guide provides the currently known information and outlines the standard methodologies for its characterization. The biological activity of Thiabendazole hypophosphite is conferred by the Thiabendazole molecule, which primarily acts by inhibiting tubulin polymerization and fumarate reductase. Further research into the specific properties of the hypophosphite salt would be beneficial for optimizing its formulation and application in both pharmaceutical and agricultural contexts.
References
- 1. Thiabendazole hypophosphite | C10H8N3O2PS | CID 62833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Thiabendazole | C10H7N3S | CID 5430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Review of Characteristics and Analytical Methods for Determination of Thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO1994025457A1 - Process for preparing thiabendazole - Google Patents [patents.google.com]
- 8. epa.gov [epa.gov]
- 9. Mechanism of Action of the Fungicide Thiabendazole, 2-(4′-Thiazolyl) Benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
